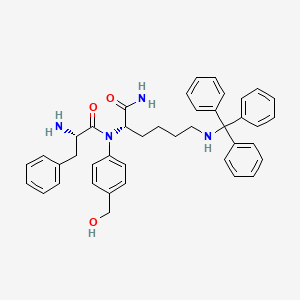

Phe-Lys(Trt)-PAB

描述

“Phe-Lys(Trt)-PAB” is a compound that involves the use of ditrityl amino acids. The Trt group, which stands for trityl, is used for the protection of polyfunctional α-amino acids . In this case, the amino acids involved are phenylalanine (Phe) and lysine (Lys). The Trt group is used in the synthesis of trityl-protected peptides .

Synthesis Analysis

The synthesis of ditrityl amino acids like Trt-Lys(Trt)-OH involves the use of trityl-protected peptides. Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .

科学研究应用

Biosensor Development

研究表明,包括赖氨酸(Lys)序列在内的噬菌体展示的肽段在传感器应用中具有潜力。例如,一项研究专注于使用噬菌体展示的肽段来检测致食物中毒的金黄色葡萄球菌肠毒素B(SEB),展示了它们在荧免疫分析和自动荧光传感分析中的实用性 (Goldman et al., 2000)。

Therapeutic Agent Development

三聚体聚酰胺氨基酸(PAA)包含像赖氨酸和苯丙氨酸这样的氨基酸已显示出在HIV TAR RNA结合中具有潜力,并显示出适度的抗病毒活性,表明它们作为RNA靶向药物基础的潜力 (Bonnard et al., 2010)。

Understanding Protein Structure

在蛋白质结构中研究阳离子-π相互作用,其中像赖氨酸这样的阳离子侧链靠近芳香侧链如苯丙氨酸,揭示了几何偏好有利的阳离子-π相互作用。这种理解在结构生物学中至关重要 (Gallivan & Dougherty, 1999)。

Electrochemical Sensing

利用分子印迹技术开发了一种用于检测l-苯丙氨酸(l-Phe)的电化学传感器,其中l-Phe被用作模板分子,展示了这些氨基酸在敏感和选择性检测技术中的应用 (Ermiş et al., 2017)。

Active Food Packaging Films

在乳清蛋白分离物(WPI)薄膜中研究pH响应性聚丙烯酸(PAA)/溶菌酶(LYS)复合物用于活性食品包装,展示了这些氨基酸相互作用如何可以被利用来开发食品技术中的新型控释系统 (Ozer et al., 2016)。

Optical Properties in Amino Acids

对色氨酸和苯丙氨酸等氨基酸的超极化性质以及它们与赖氨酸的相互作用进行的研究提供了有关它们光学性质的见解,这在光子学和材料科学等领域可能是相关的 (Duboisset et al., 2010)。

作用机制

Target of Action

The primary targets of Phe-Lys(Trt)-PAB are the tumor-associated protease plasmin and integrins αvβ3 and αvβ5 . Plasmin is involved in tumor invasion and metastasis , while integrins αvβ3 and αvβ5 are highly overexpressed on invading tumor endothelial cells .

Mode of Action

Phe-Lys(Trt)-PAB interacts with its targets through a mechanism involving the formation of a Schiff base. The amino groups in Phe-Lys(Trt)-PAB react with the carbonyl groups in glycating compounds to form a Schiff base . This interaction results in changes at the molecular level, affecting the function of the target proteins.

Biochemical Pathways

The action of Phe-Lys(Trt)-PAB affects the protein glycation pathway. Protein glycation begins with the condensation of a terminal amino group in a side chain of a Lys or Arg residue with a carbohydrate or some other carbonyl compound . Phe-Lys(Trt)-PAB competes with amino residues in protein glycation, thereby affecting this pathway .

Pharmacokinetics

It’s worth noting that the design of phe-lys(trt)-pab as a prodrug is intended to improve its bioavailability and reduce toxicity .

Result of Action

The action of Phe-Lys(Trt)-PAB results in the inhibition of tumor-associated protease plasmin and the binding to integrins αvβ3 and αvβ5 . This leads to the reduction of tumor invasion and metastasis, thereby exerting its anticancer effects .

Action Environment

The action, efficacy, and stability of Phe-Lys(Trt)-PAB can be influenced by various environmental factors. For instance, the presence of cathepsin B, a lysosomal cysteine protease, in the tumor environment can affect the efficacy of Phe-Lys(Trt)-PAB . Additionally, the pH and temperature conditions can influence the formation of the Schiff base, a key step in the mode of action of Phe-Lys(Trt)-PAB .

属性

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phe-Lys(Trt)-PAB | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)